4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide
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Overview
Description
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with an indenyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indenyl Intermediate: The indenyl group can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction.
Attachment of the Indenyl Group: The indenyl intermediate is then reacted with a suitable benzyl halide under basic conditions to form the indenyl ether.
Formation of the Benzamide Core: The final step involves the coupling of the indenyl ether with 2,4-dimethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide nitrogen or the methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biological processes.
Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic acid
- 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
- 3-Oxo-2,3-dihydro-1H-inden-5-yl
Uniqueness
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C25H25NO4/c1-28-21-12-13-23(24(15-21)29-2)26-25(27)19-8-6-17(7-9-19)16-30-22-11-10-18-4-3-5-20(18)14-22/h6-15H,3-5,16H2,1-2H3,(H,26,27) |
InChI Key |
KLECJEWCFXBDKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC4=C(CCC4)C=C3)OC |
Origin of Product |
United States |
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